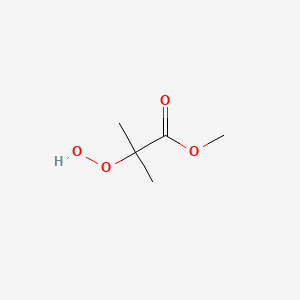

Methyl 2-hydroperoxy-2-methylpropanoate

Description

Properties

CAS No. |

64771-67-1 |

|---|---|

Molecular Formula |

C5H10O4 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

methyl 2-hydroperoxy-2-methylpropanoate |

InChI |

InChI=1S/C5H10O4/c1-5(2,9-7)4(6)8-3/h7H,1-3H3 |

InChI Key |

DAHBWXYEGLSGPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC)OO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Step 1: Epoxidation of Methyl Methacrylate

Methyl methacrylate ($$ \text{CH}2=\text{C(CH}3\text{)COOCH}_3 $$) undergoes epoxidation using a peracid (e.g., $$ \text{mCPBA} $$) to form methyl 2,3-epoxy-2-methylpropanoate. This intermediate is highly reactive, facilitating subsequent ring-opening reactions.

Step 2: Acid-Catalyzed Hydroperoxidation

The epoxide is treated with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in the presence of a Brønsted acid catalyst (e.g., $$ \text{H}2\text{SO}4 $$) at 0–5°C. The acid protonates the epoxide oxygen, enabling nucleophilic attack by $$ \text{HO}^- $$ from $$ \text{H}2\text{O}2 $$, followed by rearrangement to yield the hydroperoxide.

$$

\text{Epoxide} + \text{H}2\text{O}2 \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}

$$

Key Conditions:

- Temperature: 0–5°C to minimize decomposition

- $$ \text{H}2\text{O}2 $$ concentration: 30–35% aqueous solution

- Catalyst: 0.1–0.5 equivalents of $$ \text{H}2\text{SO}4 $$

- Reaction time: 12–24 hours

Purification and Yield

The crude product is isolated via extraction with ethyl acetate, followed by low-temperature crystallization from isopropyl acetate. Chernyak and Donets reported a yield of 68–72% after purification.

Alternative Synthetic Approaches

Direct Oxidation of Methyl 2-Hydroxy-2-Methylpropanoate

Methyl 2-hydroxy-2-methylpropanoate ($$ \text{CH}3\text{C(OH)(CH}3\text{)COOCH}3 $$) can be oxidized using $$ \text{H}2\text{O}2 $$ and a tungstate catalyst ($$ \text{Na}2\text{WO}_4 $$) under acidic conditions. This method mirrors industrial hydroperoxide syntheses (e.g., cumene hydroperoxide) but requires stringent control of pH and temperature to avoid over-oxidation.

Reaction Scheme:

$$

\text{CH}3\text{C(OH)(CH}3\text{)COOCH}3 + \text{H}2\text{O}2 \xrightarrow{\text{Na}2\text{WO}4, \text{H}^+} \text{CH}3\text{C(OOH)(CH}3\text{)COOCH}3 + \text{H}_2\text{O}

$$

Challenges:

- Competing dehydration to form α,β-unsaturated esters

- Catalyst recovery and reuse

Radical-Initiated Autoxidation

Autoxidation of methyl 2-methylpropanoate in the presence of $$ \text{O}_2 $$ and a radical initiator (e.g., AIBN) represents a less controlled but theoretically viable route. This method, however, risks forming polymeric byproducts and requires UV light exclusion.

Analytical Characterization

Spectroscopic Data (Inferred from Analogues):

- IR (KBr): $$ \nu(\text{O-O}) $$ 880–900 cm$$^{-1}$$, $$ \nu(\text{C=O}) $$ 1720 cm$$^{-1}$$

- $$^1$$H NMR (CDCl$$3$$): δ 1.40 (s, 6H, $$-\text{C(CH}3)2$$), δ 3.70 (s, 3H, $$-\text{OCH}3$$), δ 8.10 (s, 1H, $$-\text{OOH}$$)

- MS (EI): m/z 134 [M]$$^+$$, 117 [M–OH]$$^+$$

Applications and Derivatives

While direct applications of this compound are sparsely documented, its structural analogues serve as:

- Initiators in polymerization reactions

- Precursors to ketones via reductive cleavage

- Oxidizing agents in selective organic transformations

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroperoxy-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroperoxy group can be further oxidized to form more reactive species.

Reduction: The compound can be reduced to form methyl 2-methylpropanoate.

Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other peroxides in the presence of catalysts.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of more reactive oxygen species.

Reduction: Formation of methyl 2-methylpropanoate.

Substitution: Formation of substituted derivatives of this compound.

Scientific Research Applications

Methyl 2-hydroperoxy-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-hydroperoxy-2-methylpropanoate involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications and signaling events. The compound’s effects are mediated through pathways involved in oxidative stress and redox regulation .

Comparison with Similar Compounds

Structural and Functional Group Differences

The hydroperoxy group distinguishes Methyl 2-hydroperoxy-2-methylpropanoate from other methyl esters. Key comparisons include:

Key Observations :

- Reactivity: The hydroperoxy group in the target compound is more reactive than methoxy or ester groups in analogs like Ethyl 2-methoxy-2-methylpropanoate. This reactivity may lead to peroxide formation, posing storage and handling challenges compared to stable analogs .

- Electron Effects : Nitro-substituted esters (e.g., ) exhibit strong electron-withdrawing effects, whereas the hydroperoxy group may act as a weak oxidant, influencing their roles in synthesis .

Stability and Hazard Profile

- Thermal Stability: Methyl esters with hydroperoxy groups are prone to decomposition under heat or light due to the labile O-O bond. In contrast, methoxy-substituted esters () and diterpenoid esters () demonstrate higher stability, making them suitable for pharmaceutical formulations .

- Safety Data: While direct hazard data for this compound are unavailable, structurally related compounds like 2-(2-Methoxyphenyl)-2-methylpropanoate () are classified as low-risk. However, hydroperoxy derivatives likely require stringent safety protocols due to peroxide hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.